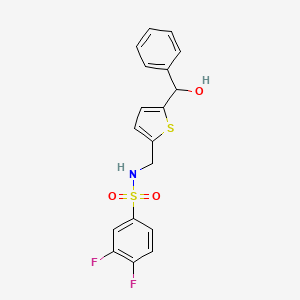
3,4-Difluor-N-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F2NO3S2 and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplungsreaktionen
Die Suzuki–Miyaura-(SM)-Kupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung von Organoborverbindungen mit elektrophilen organischen Gruppen, katalysiert durch Palladium. Insbesondere spielt die Bor-Komponente eine entscheidende Rolle bei der Transmetallierung, wobei nukleophile organische Gruppen auf Palladium übertragen werden. Die Bor-Einheit dieser Verbindung könnte als effektives Reagenz in SM-Kupplungsreaktionen dienen .
Antibakterielle Eigenschaften
Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, deuten ihre strukturellen Merkmale auf eine potenzielle antimikrobielle Aktivität hin. Weitere Untersuchungen sind erforderlich, um ihre Wirksamkeit gegen Bakterien und andere Mikroorganismen zu untersuchen .
Entzündungshemmende und Schmerzstillende Wirkungen
Ähnliche Derivate haben entzündungshemmende und schmerzstillende Eigenschaften gezeigt. Beispielsweise haben Verbindungen, die Indol- und Thiophen-Einheiten enthalten, vielversprechende Wirkungen gezeigt. Die Forschung könnte untersuchen, ob diese Verbindung ähnliche pharmakologische Aktivitäten aufweist .
Biologische Aktivität
3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H16F2N2O3S
- Molecular Weight : 368.38 g/mol
The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antibacterial properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation across various cancer cell lines.
- Case Study : A study evaluated the compound's cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy : It exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Potential
Sulfonamide derivatives are known for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines.
- Research Findings : In vitro studies showed that it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .
The mechanisms through which 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide exerts its biological effects are multifaceted:
- Cytotoxicity Mechanism : The compound induces apoptosis in cancer cells via the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial effects .
Data Summary Table
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S2/c19-15-8-7-14(10-16(15)20)26(23,24)21-11-13-6-9-17(25-13)18(22)12-4-2-1-3-5-12/h1-10,18,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZYTTVAHUTVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














